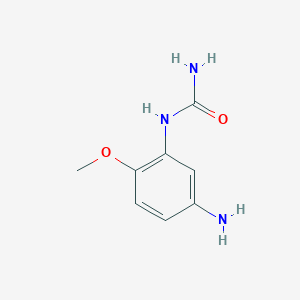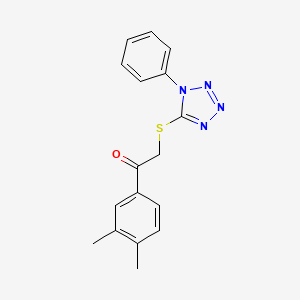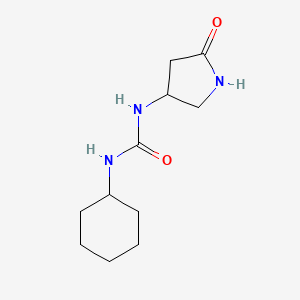
(5-Amino-2-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Amino-2-methoxyphenyl)urea is a compound with the CAS Number: 926205-18-7 . It has a molecular weight of 181.19 and is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for (5-Amino-2-methoxyphenyl)urea is1S/C8H11N3O2/c1-13-7-3-2-5(9)4-6(7)11-8(10)12/h2-4H,9H2,1H3,(H3,10,11,12) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
(5-Amino-2-methoxyphenyl)urea is a powder with a molecular weight of 181.19 . It is stored at room temperature .科学的研究の応用
1. Role in Myocardial Infarction
- Study 1 : A study by Hashimoto et al. (2001) investigated T‐0970, a water-soluble low-molecular weight free radical scavenger, related to (5-Amino-2-methoxyphenyl)urea, and its effects on myocardial infarct size in an in vivo rabbit model. They found significant effects on reducing infarct size, indicating potential applications in cardiac health and treatment of myocardial infarction Role Of Protein Kinase C, KATP Channels And Dna Fragmentation In The Infarct Size‐Reducing Effects Of The Free Radical Scavenger T‐0970.
- Study 2 : Another study by Yamashita et al. (2000) also examined T‐0162, a compound closely related to (5-Amino-2-methoxyphenyl)urea, as a free radical scavenger. They found it reduced myocardial infarct size in rabbits, further highlighting the potential cardiac benefits of such compounds T‐0162, A Novel Free Radical Scavenger, Reduces Myocardial Infarct Size In Rabbits.
2. Solid State Structure and Crystallography
- Study 3 : Kumar et al. (2000) examined the crystal structure of N-(p-methoxyphenyl)-N-prop-2-ynyl-urea, which contains a structure similar to (5-Amino-2-methoxyphenyl)urea. They found a rare and complex solid-state structure, indicating its significance in the field of crystallography and materials science N-(p-methoxyphenyl)-N-prop-2-ynyl-urea: a crystal structure with the rare Z′=5, and statistical data on Z′ values.
3. Chemical Synthesis and Derivative Studies
- Study 4 : Liang et al. (2020) discussed the synthesis of a deuterium-labeled compound related to (5-Amino-2-methoxyphenyl)urea, AR-A014418. This study indicates the importance of such compounds in analytical chemistry, particularly in drug absorption and pharmacokinetics studies Synthesis of deuterium-labeled 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea (AR-A014418) as an internal standard for LC–MS analysis.
4. Antimicrobial Activities
- Study 5 : Kathiriya et al. (2015) synthesized derivatives of a compound similar to (5-Amino-2-methoxyphenyl)urea, and examined their antimicrobial activities. This indicates potential applications in developing new antimicrobial agents Synthesis and Antimicrobial Activity of 2-{4'-[(6"-Aryl)2"-Hydroxy-3",4"-Dihydro-Pyrimidine-4"-yl]-Phenyl Amino}-6-[Bis (2'"-Chloroethyl) Amino]-4-Methoxy-1,3,5-Triazine.
5. Pharmacological and Anticancer Research
- Study 6 : In pharmacological research, Tucci et al. (2005) explored the potential of a derivative of (5-Amino-2-methoxyphenyl)urea as a gonadotropin-releasing hormone antagonist, demonstrating its implications in reproductive health and cancer therapy 3-[(2R)-Amino-2-phenylethyl]-1-(2,6-difluorobenzyl)-5-(2-fluoro-3-methoxyphenyl)- 6-methylpyrimidin-2,4-dione (NBI 42902) as a potent and orally active antagonist of the human gonadotropin-releasing hormone receptor.
Safety and Hazards
作用機序
Target of Action
Urea derivatives have been found to interact with various biological targets . For instance, some urea derivatives have been shown to interact with the vascular endothelial growth factor receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in mediating VEGF-induced endothelial proliferation, survival, migration, and differentiation in blood vessels .
Mode of Action
Urea derivatives are known to form stable urea linkages that can be employed for protection/deprotection of amino groups . This suggests that (5-Amino-2-methoxyphenyl)urea might interact with its targets through the formation of stable urea linkages.
Biochemical Pathways
Urea and its derivatives are known to play a role in nitrogen metabolism, specifically in the urea cycle . The urea cycle is a series of biochemical reactions that produce urea from ammonia. This cycle plays a crucial role in removing excess ammonia from the body .
Pharmacokinetics
It is known that the pharmacokinetics of a compound can significantly impact its bioavailability
Result of Action
Some urea derivatives have been shown to have promising neuroprotective and anti-inflammatory properties . These compounds could potentially inhibit endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the pH, temperature, and presence of other compounds can affect the stability and activity of urea and its derivatives . Additionally, the presence of certain microorganisms can influence the hydrolysis of urea and the subsequent release of ammonia
特性
IUPAC Name |
(5-amino-2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-13-7-3-2-5(9)4-6(7)11-8(10)12/h2-4H,9H2,1H3,(H3,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCSGVNRXUADRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Amino-2-methoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(3-acetamidophenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2445454.png)

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B2445459.png)

![5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline](/img/no-structure.png)
![1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3-phenylpropyl)urea](/img/structure/B2445466.png)



![(1S,3R,4R)-3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2445471.png)
![2-((3-isopentyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2445473.png)

![6-Azaspiro[4.5]decane-8-carboxylic acid;hydrochloride](/img/structure/B2445476.png)
![2-{4-[5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol](/img/structure/B2445477.png)